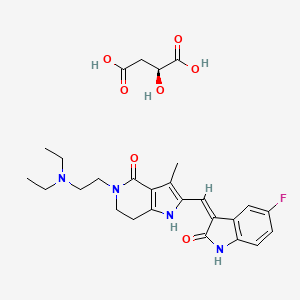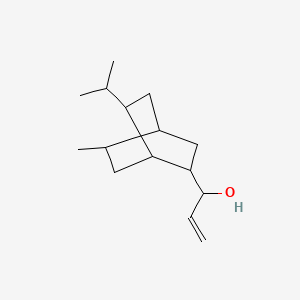
7-Isopropyl-5-methyl-alpha-vinylbicyclo(2.2.2)octane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Azobis(2-methylpropionitrile) , is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4 . This compound is known for its ability to decompose and generate free radicals, making it a valuable component in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of hydrazine with acetone cyanohydrin . The reaction proceeds as follows:
- The intermediate compound undergoes a cyclization reaction to form the final product, 2,2’-Azobis(2-methylpropionitrile).
Hydrazine: reacts with to form an intermediate compound.
The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including:
- Addition polymerization
- Chain polymerization
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out under thermal conditions, with temperatures ranging from 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which can further react with monomers to form polymers. The specific polymers formed depend on the type of monomers used in the reaction.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
- Polymer Chemistry : It is used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile , polystyrene , and polyvinyl chloride .
- Biology : In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
- Medicine : It is used in the development of drug delivery systems and in the synthesis of biocompatible polymers for medical applications.
- Industry : It is used in the production of plastics, adhesives, and coatings, where it helps to initiate polymerization reactions.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
C8H12N4→2C4H6N2⋅
The generated free radicals can react with monomers such as styrene or acrylonitrile to form polymer chains through a chain reaction mechanism.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as:
- Benzoyl peroxide : Another commonly used radical initiator in polymerization reactions. It decomposes to form benzoyloxy radicals.
- Potassium persulfate : Used in aqueous polymerization reactions. It decomposes to form sulfate radicals.
- Azobisisobutyronitrile (AIBN) : Similar to 2,2’-Azobis(2-methylpropionitrile) but with a different molecular structure. It is also used as a radical initiator in polymerization reactions.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Conclusion
2,2’-Azobis(2-methylpropionitrile) is a versatile compound with significant applications in polymer chemistry, biology, medicine, and industry. Its ability to generate free radicals makes it a valuable component in various synthetic and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its wide-ranging applications and potential for future research.
Properties
CAS No. |
84522-28-1 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-5-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h5,9-16H,1,6-8H2,2-4H3 |
InChI Key |
CPXNYDJEIBAYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1CC2C(C=C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)

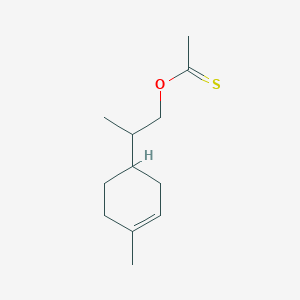

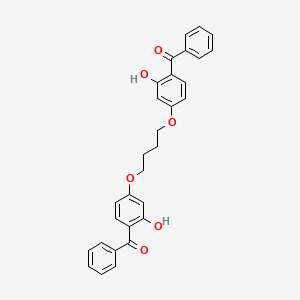


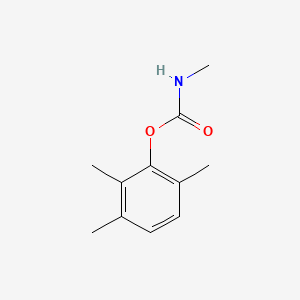
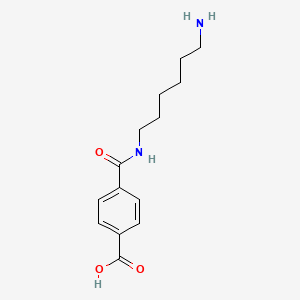
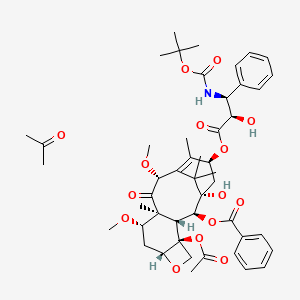
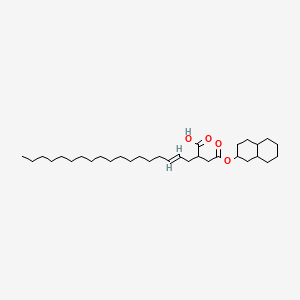
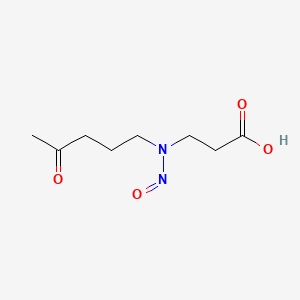
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
